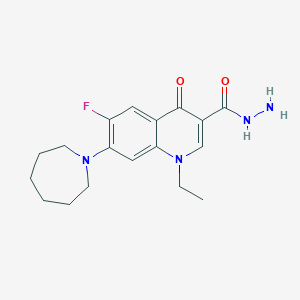

7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves reactions like cyclization and hydrolysis. These methods are typically used for synthesizing quinoline derivatives with antibacterial properties (Stefancich et al., 1985).

- Another synthesis approach for quinoline derivatives includes pyrolysis and acid-catalyzed hydrolysis, confirming the structure through spectroscopic methods including X-Ray measurements (El-Abadelah et al., 2006).

Molecular Structure Analysis

- The molecular structure of quinoline derivatives is often confirmed using techniques like X-ray crystallography, revealing specific conformation and molecular interactions (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

- Quinoline derivatives exhibit a range of chemical reactions, including cyclization and substitution reactions, essential for synthesizing various biologically active compounds (Zahra et al., 2007).

Physical Properties Analysis

- The physical properties of quinoline derivatives are closely related to their molecular structure and can be influenced by different substitutions at various positions on the quinoline ring (Yang et al., 2013).

Chemical Properties Analysis

- The chemical properties of these compounds are diverse and depend on the specific substitutions made on the quinoline core. These properties often dictate their biological activity and potential as pharmaceutical agents (Rameshkumar et al., 2003).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Quinolones, including compounds with modifications at the 6 and 7 positions on the quinoline ring, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications leading to 6,7-disubstituted and 7,8-disubstituted quinolones enhance their antibacterial potency, suggesting the potential of structural analogs like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in similar applications (Koga et al., 1980). Another study highlighted the synthesis of 7-(azole substituted) quinolones, further emphasizing the importance of the 7-position modification in achieving enhanced antibacterial activities (Uno et al., 1987).

Antimycobacterial Activities

Compounds structurally related to the query compound have been evaluated for their efficacy against mycobacterial infections. Notably, a study reported the synthesis of various quinoline derivatives showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting the potential for compounds like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in tuberculosis treatment (Dinakaran et al., 2008).

Chemical Synthesis and Structural Analysis

Research into the synthesis and structural elucidation of quinoline derivatives provides insight into the chemical properties and potential biological activities of such compounds. For example, studies on the synthesis of quinolines with specific substitutions and their conversion into various bioactive molecules offer a foundational understanding for developing new drugs with improved efficacy and safety profiles (Quintero et al., 2019).

Propiedades

IUPAC Name |

7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(25)21-20)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11H,2-8,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGQLOWHBJMAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)

![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)

![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)

![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)

![4-tert-butyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5592646.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)

![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)